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molecular formula C16H26F3N3O2 B8585531 1,1-Bis-(cyclohexyl)-5-(2,2,2-trifluoroethyl) biuret CAS No. 919775-36-3

1,1-Bis-(cyclohexyl)-5-(2,2,2-trifluoroethyl) biuret

Cat. No. B8585531
M. Wt: 349.39 g/mol
InChI Key: TYQIMAGTGAZVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07999114B2

Procedure details

Prepared as described in General Procedure 1 using dicyclohexyl carbamoyl chloride and N-2,2,2-trifluoroethylurea.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([N:7]([CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[C:8](Cl)=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[F:17][C:18]([F:25])([F:24])[CH2:19][NH:20][C:21]([NH2:23])=[O:22]>>[CH:1]1([N:7]([CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[C:8]([NH:23][C:21]([NH:20][CH2:19][C:18]([F:25])([F:24])[F:17])=[O:22])=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)N(C(=O)Cl)C1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CNC(=O)N)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)N(C(=O)NC(=O)NCC(F)(F)F)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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